Ethyl [(4-cyanophenyl)carbamoyl]formate
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Overview
Description
Ethyl [(4-cyanophenyl)carbamoyl]formate is an organic compound with the molecular formula C11H10N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenyl group attached to a carbamoyl formate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [(4-cyanophenyl)carbamoyl]formate typically involves the reaction of ethyl formate with 4-cyanophenyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H4(CN)NCO+HCOOCH2CH3→C6H4(CN)NHCOOCH2CH3
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl [(4-cyanophenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The cyanophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanophenyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Ethyl [(4-cyanophenyl)carbamoyl]formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [(4-cyanophenyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its chemical structure and functional groups. The cyanophenyl group plays a crucial role in binding to target sites, while the carbamoyl formate moiety can undergo hydrolysis or other transformations to exert its effects.
Comparison with Similar Compounds
Ethyl [(4-cyanophenyl)carbamoyl]formate can be compared with other similar compounds, such as:
Ethyl cyanoformate: Similar in structure but lacks the carbamoyl group.
Mthis compound: Similar but with a methyl ester instead of an ethyl ester.
4-Cyanophenyl isocyanate: A precursor in the synthesis of this compound.
Uniqueness: The presence of both the cyanophenyl and carbamoyl formate groups in this compound makes it a unique compound with distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(4-cyanoanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)13-9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAIEGFHSDPSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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